molecular formula C10H15NO2S B12957754 tert-Butyl (thiophen-3-ylmethyl)carbamate

tert-Butyl (thiophen-3-ylmethyl)carbamate

Cat. No.: B12957754
M. Wt: 213.30 g/mol
InChI Key: IXXCPUJNVGXNGT-UHFFFAOYSA-N
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Description

tert-Butyl (thiophen-3-ylmethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (thiophen-3-ylmethyl)carbamate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution is common.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (thiophen-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (thiophen-3-ylmethyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl N-(thiophen-3-ylmethyl)carbamate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3,(H,11,12)

InChI Key

IXXCPUJNVGXNGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC=C1

Origin of Product

United States

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